3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide
Overview
Description
3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide, also known as MBBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MBBA is a benzotriazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is not fully understood, but it is believed to involve the absorption of light by the benzotriazole chromophore, which leads to the formation of a transient species that undergoes a photochemical reaction. This reaction can result in a change in the electronic structure of the molecule, leading to a change in color.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in vitro. In one study, this compound was found to have no cytotoxic effects on human embryonic kidney cells at concentrations up to 100 µM.
Advantages and Limitations for Lab Experiments
One advantage of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is its photochromic properties, which make it useful in the development of photoresponsive materials. However, this compound has some limitations in lab experiments, including its relatively low solubility in water and its tendency to undergo photodegradation upon prolonged exposure to light.
Future Directions
There are several potential future directions for the study of 3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide. One area of interest is the development of new photochromic materials based on this compound and other benzotriazole-based compounds. Another area of interest is the study of the mechanism of action of this compound and its potential applications in other fields, such as medicine and environmental science.
Conclusion
In conclusion, this compound is a benzotriazole-based compound that has potential applications in scientific research, particularly in the field of photophysics and photochemistry. It can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Scientific Research Applications
3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide has potential applications in scientific research, particularly in the field of photophysics and photochemistry. It has been studied as a photochromic material, which means that it can change color upon exposure to light. This compound has been used in the development of photoresponsive materials, such as photochromic polymers, which have potential applications in optical data storage, sensors, and displays.
properties
IUPAC Name |
3-methyl-N-[2-(4-methylphenyl)benzotriazol-5-yl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-13-3-7-17(8-4-13)25-23-18-9-6-16(12-19(18)24-25)22-21(27)15-5-10-20(26(28)29)14(2)11-15/h3-12H,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMFIMMCIBEMDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.